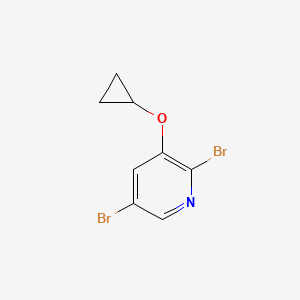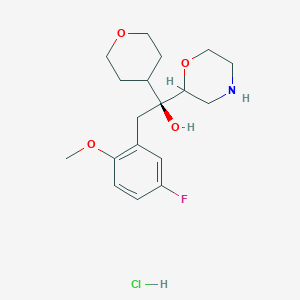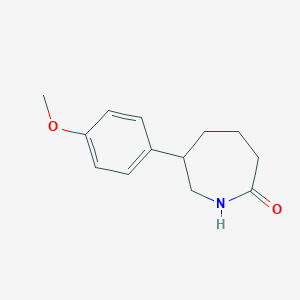![molecular formula C13H11NO3 B14804195 methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate CAS No. 2035090-17-4](/img/structure/B14804195.png)
methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate
Descripción general
Descripción
Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a fused pyrrole and indole ring system, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole core . Another approach involves the intramolecular cyclization of suitable precursors, such as α-keto-β,γ-unsaturated esters, under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure is similar to various bioactive molecules, making it useful in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and functional groups. It may also inhibit or activate specific enzymes, influencing biological pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: Another indole derivative with similar structural features.
2,3-dihydro-1H-pyrrolo[1,2-a]indoles: Compounds with a similar fused ring system.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring but differ in their additional ring structures and biological activities.
Uniqueness
Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate is unique due to its specific fused ring system and functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 3-oxo-1,2-dihydropyrrolo[1,2-a]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)9-7-14-10-5-3-2-4-8(10)6-11(14)12(9)15/h2-6,9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGIDBCSVYBOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2C3=CC=CC=C3C=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143112 | |
| Record name | 1H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2035090-17-4 | |
| Record name | 1H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035090-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14804120.png)
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate](/img/structure/B14804125.png)
![2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B14804130.png)



![1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium dichloride](/img/structure/B14804170.png)
![Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, 1-ethyl ester](/img/structure/B14804181.png)

![5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine](/img/structure/B14804196.png)
![(3E)-1-methyl-3-[(E)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B14804200.png)
![N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide](/img/structure/B14804203.png)

![rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate](/img/structure/B14804224.png)
